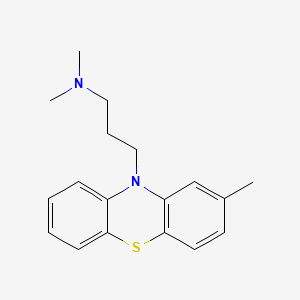
10H-Phenothiazine-10-propanamine, N,N,2-trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10H-Phenothiazine-10-propanamine, N,N,2-trimethyl- is a chemical compound belonging to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry. This compound is characterized by its unique structure, which includes a phenothiazine core linked to a propanamine chain with N,N,2-trimethyl substitutions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10H-Phenothiazine-10-propanamine, N,N,2-trimethyl- typically involves the reaction of phenothiazine with appropriate alkylating agents. One common method includes the alkylation of phenothiazine with 3-chloropropanamine in the presence of a base, followed by methylation using methyl iodide. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
10H-Phenothiazine-10-propanamine, N,N,2-trimethyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions typically involve agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where reagents like alkyl halides or acyl chlorides are used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, and ethanol.
Substitution: Alkyl halides, acyl chlorides, and bases like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary and tertiary amines.
Substitution: Alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
10H-Phenothiazine-10-propanamine, N,N,2-trimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex phenothiazine derivatives.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties, including antipsychotic and antiemetic effects.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 10H-Phenothiazine-10-propanamine, N,N,2-trimethyl- involves its interaction with various molecular targets. In the context of its pharmacological effects, it is known to interact with dopamine receptors, thereby modulating neurotransmitter activity in the brain. This interaction helps in alleviating symptoms of certain psychiatric disorders. Additionally, its anticholinergic properties contribute to its therapeutic effects by balancing cholinergic and dopaminergic activity in the central nervous system .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
10H-Phenothiazine-10-propanamine, N,N-dimethyl-, 5-oxide: This compound has a similar core structure but differs in its oxidation state and functional groups.
10H-Phenothiazine-10-propanamine, 2-methoxy-N,N,β-trimethyl-:
Uniqueness
10H-Phenothiazine-10-propanamine, N,N,2-trimethyl- stands out due to its specific substitution pattern, which influences its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
117-65-7 |
|---|---|
Molekularformel |
C18H22N2S |
Molekulargewicht |
298.4 g/mol |
IUPAC-Name |
N,N-dimethyl-3-(2-methylphenothiazin-10-yl)propan-1-amine |
InChI |
InChI=1S/C18H22N2S/c1-14-9-10-18-16(13-14)20(12-6-11-19(2)3)15-7-4-5-8-17(15)21-18/h4-5,7-10,13H,6,11-12H2,1-3H3 |
InChI-Schlüssel |
AZAXPWHDIAOXHS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9-methyl-2-methylsulfonyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12803592.png)
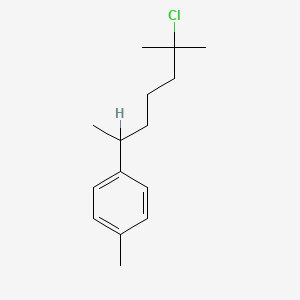
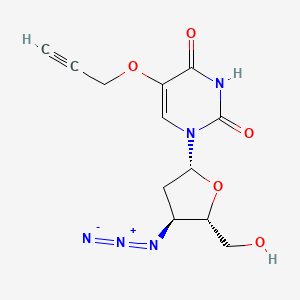
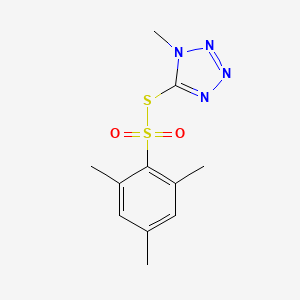
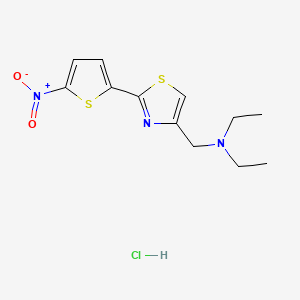


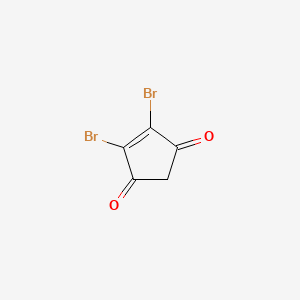
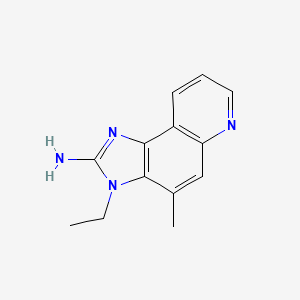

![6,7,7-Trimethoxybicyclo[4.2.0]octan-2-one](/img/structure/B12803653.png)
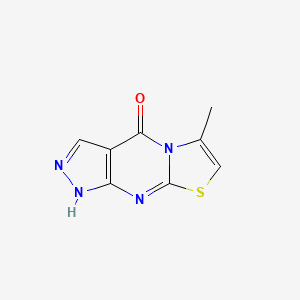
![[(1R,2S,6R,7R,8R)-4-[3-(dimethylamino)propyl]-3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-8-yl] benzoate](/img/structure/B12803656.png)
